molecular formula C10H9BrN4O B7450984 Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone

Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone

Cat. No.: B7450984
M. Wt: 281.11 g/mol
InChI Key: MEIBGXPUOQKEOR-UHFFFAOYSA-N
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Description

Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone: is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of an azetidine ring, a brominated pyrazolo[3,4-b]pyridine core, and a methanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group with PMB-Cl to produce a key intermediate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazolo[3,4-b]pyridine core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone stands out due to the combination of its azetidine ring, brominated pyrazolo[3,4-b]pyridine core, and methanone group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

azetidin-1-yl-(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-6-4-7-8(10(16)15-2-1-3-15)13-14-9(7)12-5-6/h4-5H,1-3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIBGXPUOQKEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C3C=C(C=NC3=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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